4-Fluoropyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyrimidine-2,5-diamine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrimidine-2,5-diamine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,5-diaminopyrimidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is carried out in an organic solvent, often at elevated temperatures, to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropyrimidine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
4-Fluoropyrimidine-2,5-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoropyrimidine-2,5-diamine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to DNA damage and cell cycle arrest, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
2,4-Dipiperidyl-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with potential biological activities.
Uniqueness: 4-Fluoropyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated pyrimidines .
Eigenschaften
CAS-Nummer |
7542-39-4 |
---|---|
Molekularformel |
C4H5FN4 |
Molekulargewicht |
128.11 g/mol |
IUPAC-Name |
4-fluoropyrimidine-2,5-diamine |
InChI |
InChI=1S/C4H5FN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) |
InChI-Schlüssel |
MNRBDLANUUMWDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.